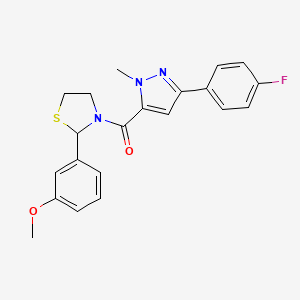
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Thiazolidinones
This compound contains a thiazolidinone moiety. Thiazolidinones are known to have various biological activities, including antibacterial, antifungal, antiviral, diuretic, antituberculostatic, anti-HIV, antihistaminic, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties . The significant activity of these compounds may be attributed to the presence of electron-withdrawing and electron-donating groups in the phenyl rings .
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25FN4O4S, with a molecular weight of approximately 484.55 g/mol . The structural composition features a pyrazole ring linked to a thiazolidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25FN4O4S |
| Molecular Weight | 484.55 g/mol |
| CAS Number | 1396844-29-3 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties . For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole carboxamides showed significant antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Emerging evidence points to the anticancer potential of pyrazole derivatives. Specific analogs have been tested for their ability to inhibit cancer cell proliferation. For example, a series of pyrazole compounds were evaluated for their activity against BRAF(V600E) mutated cancer cells, showing promising results .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazolidine moiety is thought to enhance binding affinity to target proteins involved in various signaling pathways, thereby modulating cellular responses.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could contribute to their therapeutic effects .
Case Study 1: Antifungal Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that one derivative exhibited higher antifungal activity than traditional antifungal agents like boscalid. This was assessed using an in vitro mycelial growth inhibition assay against multiple fungal strains .
Case Study 2: Anti-inflammatory Properties
In another research effort, a specific pyrazole derivative was shown to significantly reduce LPS-induced inflammation in macrophages, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-24-19(13-18(23-24)14-6-8-16(22)9-7-14)20(26)25-10-11-28-21(25)15-4-3-5-17(12-15)27-2/h3-9,12-13,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVLLAKTLWMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














